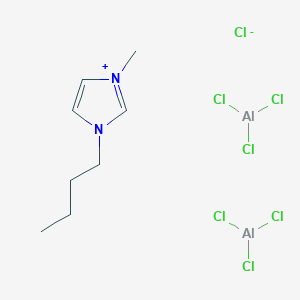
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound is known for its high thermal stability, low volatility, and excellent ionic conductivity, making it a valuable material in numerous applications, including electrochemistry, catalysis, and materials science .
Preparation Methods
The synthesis of 1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with aluminum trichloride. The process can be summarized as follows:
-
Synthetic Route
Step 1: 1-Butyl-3-methylimidazolium chloride is prepared by reacting 1-methylimidazole with butyl chloride.
-
Reaction Conditions
- The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
- The temperature is maintained at around 70°C to ensure complete reaction .
-
Industrial Production Methods
Chemical Reactions Analysis
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride undergoes various chemical reactions, including:
-
Oxidation
-
Reduction
-
Substitution
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides .
-
Major Products
- Oxidation products: Imidazolium-based oxides.
- Reduction products: Reduced imidazolium species.
- Substitution products: New ionic liquids with different anions .
Scientific Research Applications
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride has a wide range of scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding . The aluminum trichloride component acts as a Lewis acid, enhancing the compound’s catalytic properties .
Comparison with Similar Compounds
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride can be compared with other similar ionic liquids:
-
1-Butyl-3-methylimidazolium chloride
-
1-Ethyl-3-methylimidazolium chloride
-
1-Hexyl-3-methylimidazolium chloride
-
1-Butyl-3-methylimidazolium tetrafluoroborate
Conclusion
This compound is a versatile ionic liquid with unique properties that make it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its significance in modern research and technology.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trichloroalumane;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.2Al.7ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;;;/h6-8H,3-5H2,1-2H3;;;7*1H/q+1;2*+3;;;;;;;/p-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSLRSGOTZQSM-UHFFFAOYSA-G |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Al](Cl)(Cl)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Al2Cl7N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
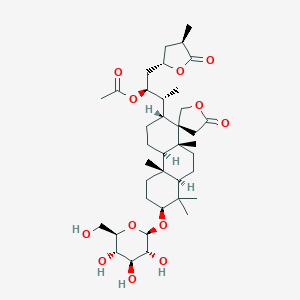
![7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one](/img/structure/B70237.png)

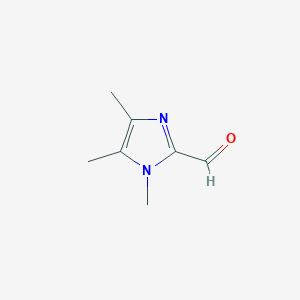
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
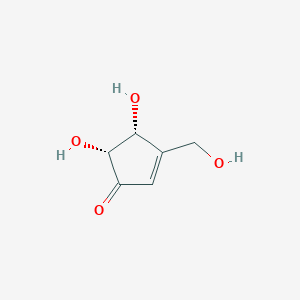

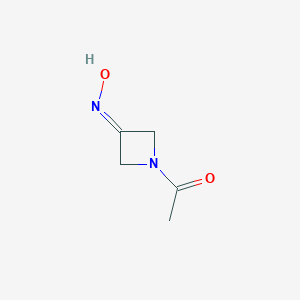
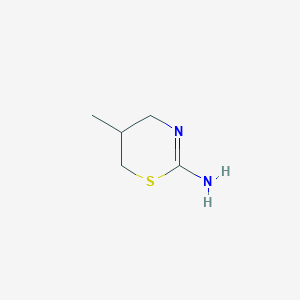

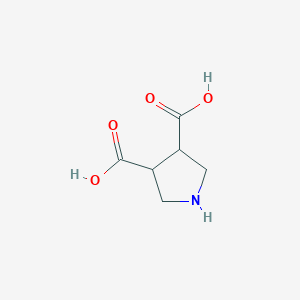
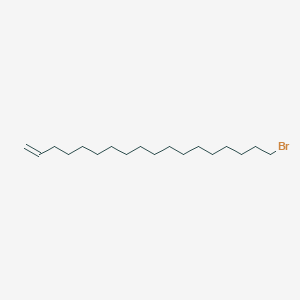
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
